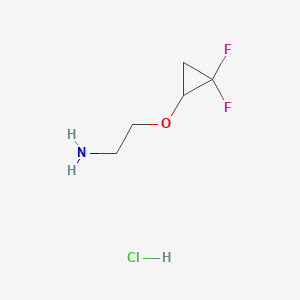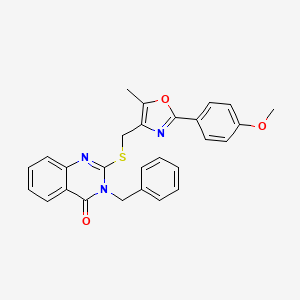
2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of difluorocyclopropyl-containing compounds can be complex and often requires careful control of reaction conditions to achieve the desired stereochemistry and substitution patterns. For instance, the synthesis of cis-2-Fluorocyclopropylamine is achieved through stereoselective cyclopropanation under phase-transfer conditions, which involves the treatment of dibromofluoromethane with a base and subsequent deprotection steps to introduce the amino group on the cyclopropane ring . Similarly, the synthesis of various spirocyclopropane anellated heterocycles is reported using a strategy that includes alkylation, substitution, functional group interconversion, and cyclization . These methods could potentially be adapted for the synthesis of 2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride by introducing the appropriate leaving groups and nucleophiles.
Molecular Structure Analysis
The molecular structure of difluorocyclopropyl-containing compounds is characterized by the presence of a three-membered cyclopropane ring, which is a strained system, and the presence of fluorine atoms can significantly influence the reactivity and stability of the ring. The gem-difluorination of methylenecyclopropanes (MCPs) is an example of a reaction that introduces fluorine atoms into the cyclopropane ring, resulting in a Wagner-Meerwein rearrangement to form gem-difluorocyclobutanes . This reaction showcases the dynamic behavior of cyclopropane rings under certain conditions and the potential for structural rearrangements.
Chemical Reactions Analysis
Difluorocyclopropyl-containing compounds can undergo a variety of chemical reactions, including rearrangements and cycloadditions. For example, the thermolysis of (difluorocyclopropyl)methyleneamines leads to the formation of 3-fluoropyrroles, demonstrating the propensity for ring-opening and rearrangement under thermal conditions . Additionally, the reactivity of 2-chloro-2-cyclopropylidenacetate with nucleophiles under phase transfer catalysis conditions to form spirocyclopropane anellated heterocycles indicates the potential for cyclopropane rings to participate in nucleophilic addition reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of related compounds can provide some insights. The presence of fluorine atoms is known to affect the lipophilicity, acidity, and overall stability of organic molecules. The strained nature of the cyclopropane ring can also impact the compound's reactivity. The synthesis methods described in the papers suggest that these compounds can be manipulated to introduce various functional groups, which would further influence their physical and chemical properties .
Eigenschaften
IUPAC Name |
2-(2,2-difluorocyclopropyl)oxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)3-4(5)9-2-1-8;/h4H,1-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIUDMDLPZJUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2516237.png)
![N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2516239.png)

![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2516242.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2516244.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2516246.png)
![2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516247.png)
![Methyl (2R)-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2516251.png)
![(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2516254.png)
![[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2516255.png)
![N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2516257.png)

